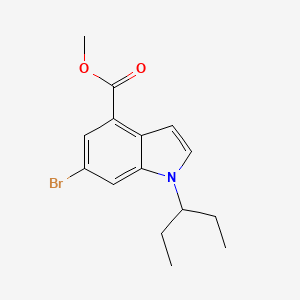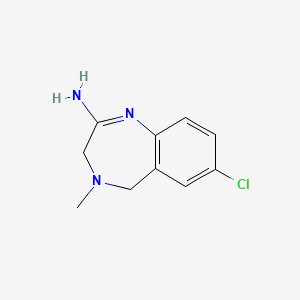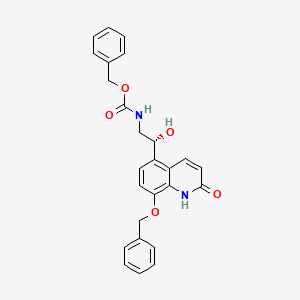
methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6th position, a pentan-3-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 6th position. This is followed by alkylation to attach the pentan-3-yl group at the 1st position. Finally, esterification is performed to introduce the carboxylate ester group at the 4th position. The reactions are usually carried out under controlled conditions with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the pentan-3-yl and carboxylate ester groups.
1-(Pentan-3-yl)-1H-indole: Lacks the bromine and carboxylate ester groups.
Methyl 1H-indole-4-carboxylate: Lacks the bromine and pentan-3-yl groups.
Uniqueness
Methyl 6-bromo-1-(pentan-3-yl)-1H-indole-4-carboxylate is unique due to the combination of the bromine atom, pentan-3-yl group, and carboxylate ester group on the indole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
methyl 6-bromo-1-pentan-3-ylindole-4-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-4-11(5-2)17-7-6-12-13(15(18)19-3)8-10(16)9-14(12)17/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
RQHLYLPTKKLVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)




![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
